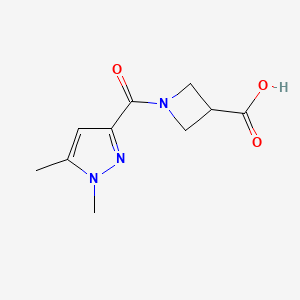
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid
説明
“1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid” is a chemical compound. The molecular formula of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid component is C6H8N2O2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, has been studied extensively. One common method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Molecular Structure Analysis
The molecular structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to the 1 and 5 positions of the ring. The 3 position of the ring is attached to a carboxylic acid group .Chemical Reactions Analysis
Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical and Chemical Properties Analysis
1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a solid substance . Its melting point ranges from 170°C to 176°C . The molecular weight of the compound is 140.14 g/mol .科学的研究の応用
Chemical Synthesis and Dye Applications
Research has explored the synthesis of heterocyclic dyes using pyrazole-3-carboxylic acid derivatives as coupling components. These studies reveal that the properties of the resulting dyes, such as their absorption maxima, can be significantly influenced by the substituent effects on aromatic rings and the type of heterocyclic rings involved. For example, Tao et al. (2019) demonstrated that carboxylic pyrazolone-based heterocyclic dyes exhibit shifts in absorption maxima depending on the nature of the substituents and the heterocyclic rings, indicating their potential in the development of new dyes with tailored optical properties Tao et al., 2019.
Anticancer Activity
The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity represent another significant area of application. Abdellatif et al. (2014) prepared a series of compounds and tested them against the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited potent antitumor activity, highlighting the potential of pyrazole-3-carboxylic acid derivatives in the development of new anticancer drugs Abdellatif et al., 2014.
Antimicrobial and Anti-inflammatory Agents
Further derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities. Bildirici et al. (2007) synthesized compounds starting from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and found that some derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential use of these compounds as antimicrobial agents Bildirici et al., 2007.
Molecular Interactions and Drug Design
The molecular interactions of pyrazole-based drug candidates against bacterial targets have also been studied, providing insights into their potential as drug molecules. Shubhangi et al. (2019) conducted in silico studies on pyrazole derivatives, revealing their promising activities and interaction behaviors, which were validated by synthesis and biological studies against bacterial strains Shubhangi et al., 2019.
Safety and Hazards
While specific safety and hazard information for 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid is not available, it’s worth noting that similar compounds, such as 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, are classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
特性
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-3-8(11-12(6)2)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZMTHNGYAOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



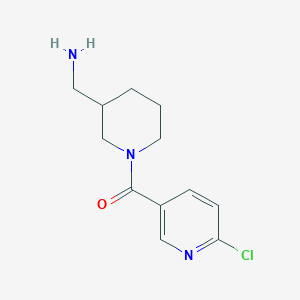
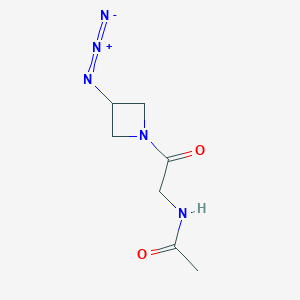
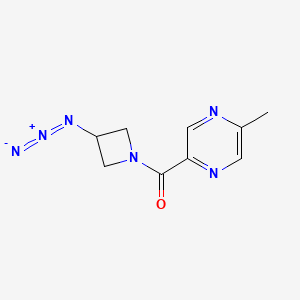



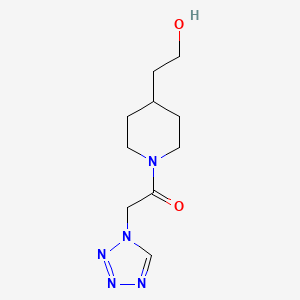
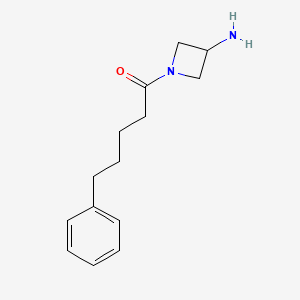
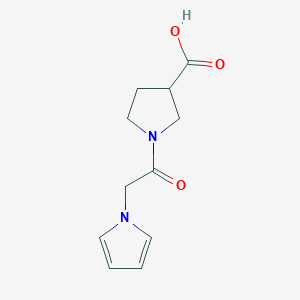
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)
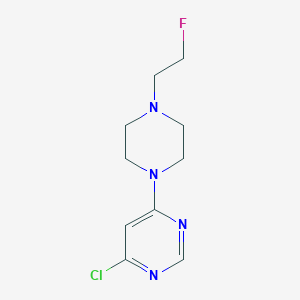
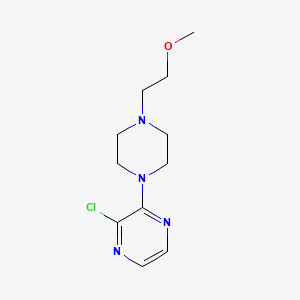
![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
